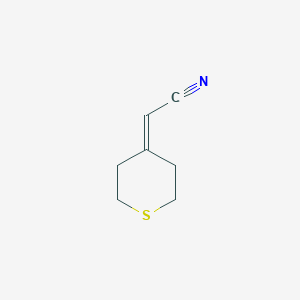

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile

Description

Contextualization within Olefinic Acetonitrile (B52724) and Sulfur Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the largest and most varied family of organic compounds. msu.edu Among these, sulfur-containing heterocycles are a significant category, recognized for their presence in natural products and their extensive application in medicinal chemistry and materials science. bookpi.orgtandfonline.comthieme-connect.com The thiopyran ring system, a six-membered heterocycle containing a sulfur atom, is a key structural motif in various bioactive compounds. tandfonline.comnih.gov The synthesis of dihydro-2H-thiopyrans, the saturated version of the thiopyran ring present in the title compound, is often achieved through cycloaddition reactions like the thia-Diels-Alder reaction. d-nb.infonih.gov

On the other hand, the molecule is also an olefinic acetonitrile. The term "acetonitrile" refers to the organic compound with the formula CH₃CN, the simplest organic nitrile. wikipedia.orgacs.org It is a versatile polar aprotic solvent and a common two-carbon building block in organic synthesis. wikipedia.org An "olefinic acetonitrile" is a compound that incorporates both a carbon-carbon double bond (an olefin) and a nitrile functional group (-C≡N). This combination of functional groups imparts specific reactivity to the molecule. The nitrile group is strongly electron-withdrawing, influencing the electronic properties of the adjacent olefinic bond. The study of polar olefins is an active area of research in organic chemistry. acs.org Therefore, 2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile exists at the intersection of these two important fields, possessing a sulfur-containing heterocyclic core and a reactive olefinic nitrile functional group.

Structural Features and Electronic Configuration of the this compound Moiety

The structure of this compound consists of a saturated six-membered thiopyran ring (also known as a thiane (B73995) ring) where the fourth carbon atom is part of an exocyclic double bond. This double bond connects the ring to an acetonitrile group. The systematic IUPAC name for this compound is 2-(tetrahydro-4H-thiopyran-4-ylidene)acetonitrile or 2-(thian-4-ylidene)acetonitrile. synhet.com

The key structural features include:

A Saturated Sulfur Heterocycle : The dihydro-2H-thiopyran ring is a non-aromatic, six-membered ring containing one sulfur atom. The reactivity of such saturated sulfur heterocycles can be similar to that of acyclic sulfides. msu.edu

An Exocyclic Double Bond : The ylidene suffix indicates a double bond connecting a substituent to a ring. This feature introduces a region of planarity and a site for potential addition reactions.

A Cyano Group : The nitrile (-C≡N) group is linear and possesses a strong dipole moment due to the high electronegativity of the nitrogen atom.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 204651-42-3 | synhet.com |

| Molecular Formula | C₇H₉NS | chemscene.com1pchem.com |

| Molecular Weight | 139.22 g/mol | chemscene.com1pchem.com |

| IUPAC Name | 2-(tetrahydro-4H-thiopyran-4-ylidene)acetonitrile | |

| SMILES | N#CC=C1CCSCC1 | synhet.comchemscene.com |

| Physical Form | Solid |

Historical Development and Early Research Directions in Ylidene Acetonitrile Chemistry

The specific history of this compound is not extensively documented in early chemical literature. However, the development of the chemical classes to which it belongs provides a clear context for its synthesis and study.

The parent nitrile, acetonitrile, was first prepared in 1847 by the French chemist Jean-Baptiste Dumas. wikipedia.orgacs.orgfishersci.com Its utility as a solvent and a synthetic building block has been recognized and expanded upon for over a century. acs.orgbyjus.com

The "ylidene acetonitrile" moiety, characterized by the C=C(CN) substructure, is typically synthesized through condensation reactions. Foundational reactions in organic chemistry, such as the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (like malononitrile (B47326) or cyanoacetic esters), have long been the primary methods for creating such structures. These reactions establish the carbon-carbon double bond functionalized with a nitrile group.

More recent research has continued to refine and develop new methods for the synthesis of complex ylidene acetonitriles. For example, modern protocols may involve cascade reactions, where multiple bond-forming events occur in a single pot. An improved protocol for preparing related compounds, 2-(3-oxoindolin-2-yl)acetonitriles, was developed via a cyanide-mediated cascade reaction of ortho-nitroacetophenones with aromatic aldehydes. mdpi.com This transformation involves an initial aldol (B89426) condensation followed by a Michael-type addition of the cyanide anion, which triggers a cyclization. mdpi.com Such advanced synthetic strategies highlight the ongoing interest in efficiently constructing the ylidene acetonitrile framework for applications in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-(thian-4-ylidene)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c8-4-1-7-2-5-9-6-3-7/h1H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBPVFFEGCHFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dihydro 2h Thiopyran 4 3h Ylidene Acetonitrile and Its Analogues

Direct Synthesis Strategies for 2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile

Direct synthesis of the target compound typically commences with tetrahydro-4H-thiopyran-4-one as the key precursor. The core challenge lies in the formation of the exocyclic carbon-carbon double bond, for which several classic organic reactions are employed.

Base-Promoted Condensation Reactions for Ylidene Nitriles

Base-promoted condensation reactions are a cornerstone for the formation of carbon-carbon double bonds via the reaction of a carbonyl compound with an active methylene (B1212753) compound.

One of the most relevant methods in this category is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a ketone, in this case, tetrahydro-4H-thiopyran-4-one, with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. jocpr.commdpi.com The active methylene protons are sufficiently acidic to be removed by a base (e.g., piperidine, alkali hydroxides), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the thiopyranone. masterorganicchemistry.com Subsequent dehydration of the resulting aldol-type intermediate yields the ylidene product. jocpr.com The use of different active methylene compounds allows for variation in the final product. For the synthesis of this compound, a reagent like diethyl cyanomethylphosphonate is ideal.

Another powerful olefination method is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphonate-stabilized carbanion, which is typically more nucleophilic and less basic than the corresponding Wittig reagent, often leading to higher yields and easier purification. wikipedia.orgconicet.gov.ar The synthesis begins with the deprotonation of a cyanomethylphosphonate reagent (e.g., diethyl cyanomethylphosphonate) using a suitable base (e.g., NaH, BuLi) to form the phosphonate (B1237965) carbanion. organic-chemistry.org This carbanion then undergoes nucleophilic addition to tetrahydro-4H-thiopyran-4-one. The resulting intermediate collapses through an oxaphosphetane-like transition state to form the desired (E)-alkene stereoselectively, along with a water-soluble phosphate (B84403) byproduct that simplifies workup. wikipedia.orgorganic-chemistry.orgnrochemistry.com

| Reaction Name | Key Reagents | Typical Base | Key Features |

| Knoevenagel Condensation | Tetrahydro-4H-thiopyran-4-one, Acetonitrile (B52724) derivative (e.g., Malononitrile) | Weak organic bases (e.g., Piperidine, Pyridine) or inorganic bases | Involves an aldol-type addition followed by dehydration. jocpr.com |

| Horner-Wadsworth-Emmons | Tetrahydro-4H-thiopyran-4-one, Cyanomethylphosphonate | Strong bases (e.g., NaH, n-BuLi, NaOMe) | Forms a phosphonate-stabilized carbanion; generally gives high E-selectivity and water-soluble byproducts. wikipedia.orgorganic-chemistry.org |

Nucleophilic Addition Pathways to Thiopyran Ring Systems

The synthesis of the prerequisite tetrahydro-4H-thiopyran-4-one itself relies on nucleophilic addition pathways, particularly cycloaddition reactions. The thia-Diels-Alder reaction represents a prominent and efficient method for constructing the 3,6-dihydro-2H-thiopyran ring system. researchgate.netnih.gov This hetero-Diels-Alder reaction involves the [4+2] cycloaddition of a diene with a thiocarbonyl compound (a thione or thioaldehyde), which acts as the dienophile. nih.govresearchgate.net

Thioaldehydes, being highly reactive and prone to polymerization, are often generated in situ. researchgate.netthieme-connect.com One modern approach involves the photochemical cleavage of phenacyl sulfides in a continuous flow reactor, which allows for the controlled generation and immediate reaction of the transient thioaldehyde with an electron-rich diene. researchgate.netresearchgate.net This method offers significant advantages, including reduced reaction times and higher yields compared to traditional batch processes. researchgate.net The resulting 3,6-dihydro-2H-thiopyran can then be converted to the saturated tetrahydro-4H-thiopyran-4-one through established chemical transformations, such as reduction of the double bond and hydrolysis of an enol ether functionality if present. researchgate.net

Approaches to Functionalized Derivatives and Related Thiopyran-Ylidene Structures

To generate a wider array of structurally diverse compounds for applications such as drug discovery, chemists employ more advanced strategies that can build complexity or alter the core heterocyclic scaffold.

Ring Transformation Methodologies for Structural Diversification

Ring transformation reactions offer an elegant pathway to synthesize complex heterocyclic systems from more readily available starting materials. clockss.orgnih.gov An example of this strategy is the synthesis of thiopyran S,S-dioxides via a ring-enlargement protocol starting from 3-nitrothiophene. researchgate.net This process involves an initial nucleophilic-induced ring-opening of the thiophene, followed by a series of transformations that ultimately lead to a base-induced cyclization, forming the six-membered thiopyran ring. researchgate.net While this specific example yields a thiopyran S,S-dioxide, the underlying principle of transforming one heterocyclic ring into another demonstrates a powerful method for accessing novel thiopyran cores that can subsequently be functionalized to ylidene derivatives.

Multicomponent Reaction Strategies for Complex Adducts

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. growingscience.com This approach is particularly valuable for rapidly generating libraries of complex molecules.

For the synthesis of thiopyran derivatives, a relevant MCR involves the reaction of tetrahydro-4H-thiopyran-4-one, an aromatic aldehyde, and an active methylene compound like malononitrile. tandfonline.com This reaction, often catalyzed by a simple base such as lithium hydroxide (B78521) (LiOH·H₂O) and promoted by ultrasonic irradiation, proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile. tandfonline.comnih.gov The resulting arylmethylidene malononitrile then acts as a Michael acceptor for the enolate of tetrahydro-4H-thiopyran-4-one, leading to a subsequent intramolecular cyclization and the formation of complex, fused thiopyrano[4,3-b]pyran derivatives. tandfonline.com This strategy highlights how the thiopyran core can be incorporated into more elaborate fused heterocyclic systems in a highly efficient manner.

| Strategy | Description | Example Starting Materials | Resulting Structure Type |

| Ring Transformation | Conversion of one heterocyclic ring system into another. nih.gov | 3-Nitrothiophene | Thiopyran S,S-dioxide researchgate.net |

| Multicomponent Reaction | One-pot reaction combining three or more reactants. growingscience.com | Tetrahydro-4H-thiopyran-4-one, Aldehyde, Malononitrile | Fused thiopyrano[4,3-b]pyran derivatives tandfonline.com |

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of the synthetic methodologies described are highly dependent on the careful optimization of various reaction parameters.

For base-promoted condensation reactions like the Knoevenagel and HWE, the choice of base and solvent is critical. The base must be strong enough to deprotonate the active methylene or phosphonate compound without promoting undesirable side reactions. organic-chemistry.orgresearchgate.net Temperature also plays a crucial role; while some condensations require heating to drive the dehydration step, others can proceed at room temperature. jocpr.comnih.gov Controlling the reaction temperature can be a key factor in maximizing the yield of the desired product. rsc.org

In thia-Diels-Alder reactions , particularly those performed in continuous flow systems, parameters such as residence time, reactant concentration, and stoichiometry are meticulously optimized. researchgate.net For instance, shorter residence times can prevent over-irradiation and degradation of the product, while a higher excess of the diene can significantly increase the yield of the thiopyran cycloadduct. researchgate.net

For multicomponent reactions , the choice of catalyst and energy input can dramatically affect reaction times and yields. The use of LiOH·H₂O as a catalyst in an ethanolic medium, combined with ultrasonic irradiation, has been shown to accelerate the synthesis of thiopyrano[4,3-b]pyran derivatives, allowing for rapid reaction times and isolation of the product by simple precipitation without the need for chromatography. tandfonline.com

Advanced Spectroscopic and Chromatographic Techniques for Product Characterization and Purity Assessment

The definitive identification and purity verification of this compound and its analogues are critically dependent on a suite of advanced analytical methodologies. The structural complexity and potential for isomerism in these compounds necessitate the use of sophisticated spectroscopic and chromatographic techniques. These methods provide unambiguous structural elucidation, confirm the identity of the target molecule, and quantify its purity, which are essential for its application in further research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's atomic framework. In a typical ¹H NMR spectrum, the protons of the thiopyran ring would exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the carbons adjacent to the sulfur atom are expected to appear at a specific downfield region due to the deshielding effect of the heteroatom. The exocyclic vinyl proton would also have a distinct chemical shift.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the molecule, including the quaternary carbon of the double bond and the carbon of the nitrile group, which are expected to appear in the downfield region of the spectrum. The chemical shifts of the carbon atoms in the thiopyran ring provide further confirmation of the structure.

Mass spectrometry (MS) is another indispensable tool for the characterization of this compound. It provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the expected composition. Fragmentation patterns observed in the mass spectrum can offer additional structural insights, revealing the stability of different parts of the molecule.

Chromatographic techniques are paramount for assessing the purity of this compound and for separating it from any unreacted starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A variety of stationary and mobile phases can be employed to achieve optimal separation. The retention time of the compound is a characteristic feature under specific chromatographic conditions and can be used for its identification. The purity of the sample is determined by the relative area of the peak corresponding to the target compound.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is also a valuable technique for purity assessment, particularly for volatile and thermally stable analogues. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The resulting chromatogram indicates the purity, while the mass spectrometer provides structural information for each separated component.

The combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization and purity profile of this compound, ensuring the reliability of the material for its intended applications.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Vinyl H | 5.2 - 5.8 | Singlet | N/A |

| -CH₂-S- | 2.7 - 3.1 | Triplet | 5.0 - 7.0 |

| -CH₂-C= | 2.4 - 2.8 | Triplet | 5.0 - 7.0 |

| -CH₂-CH₂-S- | 2.9 - 3.3 | Multiplet | |

| -CH₂-CH₂-C= | 2.6 - 3.0 | Multiplet |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=C-CN | 150 - 160 |

| C=C-CN | 90 - 100 |

| -CN | 115 - 120 |

| -CH₂-S- | 28 - 35 |

| -CH₂-C= | 30 - 38 |

Interactive Data Table: Chromatographic Data for Purity Assessment

| Technique | Column | Mobile Phase/Carrier Gas | Flow Rate | Expected Retention Time (Rt) |

| HPLC | C18 (Reversed-Phase) | Acetonitrile:Water (gradient) | 1.0 mL/min | 8 - 12 min |

| GC | Capillary (e.g., HP-5) | Helium | 1.2 mL/min | 15 - 20 min |

Reactivity and Chemical Transformations of 2 Dihydro 2h Thiopyran 4 3h Ylidene Acetonitrile

Electrophilic and Nucleophilic Character of the Ylidene-Acetonitrile System

The electronic properties of the ylidene-acetonitrile moiety are central to understanding the reactivity of 2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile. The conjugation of the carbon-carbon double bond with the electron-withdrawing nitrile group results in a polarized system with distinct electrophilic and nucleophilic centers.

The β-carbon of the exocyclic double bond is electron-deficient due to the resonance effect of the nitrile group, making it a prime target for nucleophilic attack. This is a characteristic feature of α,β-unsaturated nitriles, which are known to be susceptible to Michael additions. nih.gov Conversely, the α-carbon possesses a higher electron density, rendering it potentially nucleophilic, especially in the context of certain cycloaddition reactions.

The nitrile carbon itself is an electrophilic center and can be attacked by strong nucleophiles. The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly upon protonation or coordination to a Lewis acid, which in turn enhances the electrophilicity of the nitrile carbon.

Table 1: Electrophilic and Nucleophilic Centers in this compound

| Atom/Group | Character | Reason |

| β-Carbon (of C=C) | Electrophilic | Conjugation with the electron-withdrawing nitrile group. |

| Nitrile Carbon | Electrophilic | Polarization of the C≡N triple bond. |

| α-Carbon (of C=C) | Nucleophilic | Increased electron density relative to the β-carbon. |

| Sulfur Atom | Nucleophilic | Presence of lone pair electrons. |

| Nitrile Nitrogen | Nucleophilic/Basic | Presence of a lone pair of electrons. |

Cycloaddition Reactions and Annulations

The conjugated π-system of this compound suggests its potential participation in cycloaddition reactions, providing a pathway for the construction of more complex polycyclic structures.

The exocyclic double bond, activated by the nitrile group, can act as a dienophile in [4+2] Diels-Alder reactions. acs.orgresearchgate.net While specific examples involving this compound are not extensively documented, analogous α,β-unsaturated nitriles are known to react with a variety of dienes to form six-membered rings. The stereochemical and regiochemical outcomes of such reactions are governed by the electronic nature and steric hindrance of both the diene and the dienophile.

Furthermore, the ylidene-acetonitrile moiety could potentially participate in other cycloaddition modes, such as [2+2] or [2+3] cycloadditions, with appropriate reaction partners like ketenes or 1,3-dipoles, respectively.

The thiopyran ring itself, or derivatives thereof, can participate in hetero-Diels-Alder reactions. For instance, oxidation of the sulfur atom to a sulfine (B13751562) or sulfene (B1252967) could generate a reactive heterodienophile. More commonly, thiocarbonyl compounds, which can be seen as analogues, are excellent dienophiles and dienes in hetero-Diels-Alder reactions for the synthesis of sulfur-containing heterocycles. rsc.org While the saturated thiopyran ring in the title compound is not a diene, transformations of the ring could lead to unsaturated derivatives capable of undergoing such reactions. For example, elimination reactions could introduce a double bond within the ring, creating a diene system that could subsequently react with dienophiles.

Addition Reactions to the Olefinic and Nitrile Functionalities

The polarized nature of the ylidene-acetonitrile system makes it susceptible to a variety of addition reactions.

Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated nitriles. nih.gov A wide range of nucleophiles, including organometallics, enolates, amines, and thiols, can add to the β-position of the exocyclic double bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The nitrile group can also undergo addition reactions. For example, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Grignard reagents can add to the nitrile to form ketones after hydrolysis. Reduction of the nitrile group, as discussed in section 3.5, is another important addition reaction.

Substitution Reactions on the Thiopyran Ring and Acetonitrile (B52724) Group

Substitution reactions on the saturated thiopyran ring are generally limited without prior functionalization. However, positions α to the sulfur atom are activated towards deprotonation and subsequent reaction with electrophiles. While specific studies on this compound are scarce, general reactivity patterns of thioethers suggest that the α-protons can be removed by a strong base to generate a carbanion, which can then be alkylated or undergo other reactions.

The acetonitrile group also offers a site for substitution. The α-proton of the acetonitrile moiety is acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This anion can then react with various electrophiles, such as alkyl halides, to achieve α-substitution. This is a common strategy for the functionalization of nitriles. libretexts.orgwikipedia.org

Oxidation and Reduction Chemistry of this compound

The presence of both a sulfur atom and an α,β-unsaturated nitrile moiety allows for a range of oxidation and reduction reactions.

The α,β-unsaturated nitrile system can be selectively reduced. Catalytic hydrogenation can reduce the carbon-carbon double bond to afford the corresponding saturated nitrile. Depending on the catalyst and reaction conditions, the nitrile group can also be reduced to a primary amine. Chemoselective reduction of the double bond can also be achieved using reagents like sodium borohydride (B1222165) in the presence of certain additives, or through conjugate reduction methods. youtube.com The nitrile group itself can be reduced to a primary amine using reagents such as lithium aluminum hydride or through catalytic hydrogenation under more forcing conditions.

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation | m-CPBA (1 equiv.) | This compound S-oxide |

| Oxidation | m-CPBA (>2 equiv.) | This compound S,S-dioxide |

| Reduction | H₂, Pd/C | 2-(Tetrahydro-2H-thiopyran-4-yl)acetonitrile |

| Reduction | LiAlH₄ | 2-(Tetrahydro-2H-thiopyran-4-yl)ethan-1-amine |

| Reduction | NaBH₄, CoCl₂ | 2-(Tetrahydro-2H-thiopyran-4-yl)acetonitrile |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The reactivity of the exocyclic double bond and the nitrile group, combined with the inherent features of the thiopyran ring, makes 2-(dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile a key building block in synthetic chemistry. It provides a strategic entry point to a wide array of heterocyclic systems.

Scaffold for the Construction of Diverse Sulfur-Containing Heterocycles

The dihydro-2H-thiopyran core is a fundamental unit for elaborating more complex sulfur-containing heterocycles. researchgate.netnih.gov Synthetic strategies often leverage the existing sulfur-containing ring as a foundation for annulation or transformation reactions. For instance, cycloaddition reactions, such as the hetero-Diels–Alder reaction, represent a powerful method for constructing thiopyran derivatives. nih.govd-nb.info The inherent reactivity of thiocarbonyl compounds, which can be generated in situ, allows for their efficient trapping with dienes to form dihydro-2H-thiopyran rings. d-nb.info This approach highlights the utility of the thiopyran framework in building diverse molecular libraries. nih.gov The synthesis of thiopyran-linked polycyclic systems is a testament to the scaffold's importance in creating bioactive agents and complex natural product analogs. nih.gov

Precursor to Fused Polycyclic Systems and Architecturally Complex Molecules

The thiopyran-ylidene moiety is instrumental in the synthesis of fused polycyclic systems. By incorporating this unit into larger π-conjugated structures, chemists can create architecturally complex molecules. A notable example is the synthesis of bis-fused π-electron donors that combine the thiopyran-ylidene unit with other heterocyclic systems like tetrathiafulvalene (B1198394) (TTF). nih.gov These fused structures, such as 2-(1,3-dithiol-2-ylidene)-5-(thiopyran-4-ylidene)-1,3,4,6-tetrathiapentalene (TPDT-TTP), are designed for applications in organic conductors. nih.gov Furthermore, the synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives demonstrates a strategy that could be conceptually adapted for sulfur-based analogs, showcasing the potential for creating complex, fused heterocyclic systems from cyclic precursors. nih.gov

The development of twisted chromophores based on the related 4H-pyranylidene donor provides insight into the creation of architecturally complex, non-coplanar systems. nih.govacs.org These molecules are designed to have specific steric interactions that influence their electronic and optical properties. acs.org This design principle can be extended to thiopyran-ylidene systems to generate molecules with unique three-dimensional structures, including those with helical chirality.

Building Block for Nitrogen and Oxygen Containing Heterocycles

The nitrile group in this compound is a key functional handle for introducing nitrogen atoms and constructing nitrogen-containing heterocycles. clockss.orgnih.gov The synthesis of nitrogen heterocycles is a major focus in medicinal chemistry due to their prevalence in pharmaceuticals. nih.govresearchgate.net General synthetic methods, such as multicomponent reactions or intramolecular cyclizations, can be envisioned starting from the acetonitrile (B52724) derivative to build rings like pyrazoles, pyridines, or imidazoles fused to or substituted on the thiopyran core. researchgate.netmdpi.com

Similarly, the thiopyran scaffold can be a precursor for molecules containing oxygen heterocycles. While the direct conversion of the thiopyran ring to an oxygen-containing one can be challenging, the functional groups on the molecule can be used to build adjacent oxygen-containing rings. For instance, synthetic methodologies for creating furan (B31954) and oxazole (B20620) derivatives often involve the cyclization of appropriately substituted precursors, a strategy that could be applied to derivatives of the target molecule. derpharmachemica.comderpharmachemica.com The synthesis of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles from related precursors demonstrates how a nitrile-containing fragment can be cyclized to form an adjacent oxygen heterocycle. osi.lv

Development of Functional Organic Materials Based on Thiopyran-Ylidene Frameworks

Thiopyran-ylidene frameworks are integral to the design of advanced organic materials, particularly for applications in electronics. The sulfur-rich core imparts favorable electronic characteristics, such as electron-donating ability and the capacity for intermolecular interactions, which are crucial for charge transport.

Design and Synthesis of Electron Donors for Charge-Transfer Systems

The thiopyran-ylidene moiety is an effective electron-donating group, making it a valuable component in the design of molecules for charge-transfer systems. nih.gov In these systems, an electron donor (D) is paired with an electron acceptor (A) to facilitate the transfer of charge, a fundamental process in many electronic devices. Bis-fused π-electron donors incorporating the 2-(thiopyran-4-ylidene)-1,3-dithiole (TPDT) unit have been synthesized for use in organic conductors. nih.gov

Cyclic voltammetry studies of these TPDT-containing molecules show multiple reversible redox waves, confirming their ability to be stably oxidized. nih.gov The first oxidation potential, which is a measure of the electron-donating strength, is comparable to that of the well-known donor tetrathiafulvalene (TTF). nih.gov Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) is delocalized across the sulfur atoms, which is essential for effective intermolecular charge transport. nih.gov These donor molecules form charge-transfer complexes and cation radical salts that exhibit high electrical conductivity. nih.gov

| Donor Molecule | First Oxidation Potential (E¹) vs SCE |

| TPDT-TTP (1a) | +0.37 V |

| TTF | +0.35 V |

| TPDT | +0.27 V |

This table presents the first oxidation potentials for the bis-fused donor TPDT-TTP compared to the parent compounds TTF and TPDT, indicating its strong electron-donating character. nih.gov

Exploration in Optoelectronic and Semiconducting Applications

Derivatives of the thiopyran-ylidene framework have shown significant promise as p-type organic semiconductors for use in organic field-effect transistors (OFETs). rsc.orgdoi.orgrsc.org The compound 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT), which features the core thiopyran-ylidene structure, is a good p-type semiconductor with isotropic three-dimensional intermolecular interactions that are beneficial for charge transport. doi.orgrsc.orgresearchgate.net

Researchers have synthesized various π-extended analogs of TP-BT to investigate the relationship between molecular structure and semiconductor properties. rsc.orgdoi.org Introducing aryl substituents or fusing additional aromatic rings can tune the material's electronic structure and solid-state packing. rsc.orgdoi.org For example, analysis of π-extended TP-BT derivatives revealed that the highest occupied molecular orbitals (HOMOs) are distributed on the TP-BT moiety, while the lowest unoccupied molecular orbitals (LUMOs) are located on the introduced aryl substituents, creating a donor-acceptor (D-A) type molecular structure. rsc.org

The performance of these materials in OFETs is highly dependent on their molecular arrangement in the solid state. X-ray diffraction studies show that these molecules often form edge-on arrangements on substrates, which is favorable for charge transport in a transistor configuration. rsc.org Some derivatives exhibit unique photo-active properties, where the transistor is only active under photo-irradiation. rsc.org The development of these asymmetric p-type semiconductors is crucial for advancing organic electronics. doi.org

| TP-BT Derivative | Hole Mobility (cm²/Vs) | OFET Characteristics |

| Phenyl-substituted (1) | Highest among the three | p-type semiconductor |

| 2-Pyridyl-substituted (2) | Less effective hole transport | Stable small off current |

| 4-Pyridyl-substituted (3) | - | Active only under photo-irradiation |

This table summarizes the organic field-effect transistor (OFET) properties of different aryl-substituted 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) derivatives, demonstrating the tunability of their semiconducting behavior. rsc.org

Research on this compound in Catalysis Remains Limited

Initial investigations into the catalytic applications and ligand development of the chemical compound this compound have revealed a notable scarcity of dedicated research in publicly available scientific literature. While the broader class of thiopyran derivatives and thioether-containing ligands has been a subject of interest in advanced organic synthesis and materials science, specific studies focusing on this particular molecule's role in catalysis are not readily found.

The compound, identified by its CAS Number 204651-42-3, is commercially available and listed in the catalogs of several chemical suppliers. These sources typically categorize it under broad application areas such as pharmaceutical intermediates, building blocks for complex compound synthesis, and generally as a potential component in catalysts and ligands. However, detailed research findings, performance data in catalytic reactions, or specific examples of its use in ligand development are not provided in these commercial listings.

General reviews on the synthesis of thiopyran derivatives often highlight their utility as structural motifs in bioactive compounds and their synthesis via methods like [4 + 2] cycloaddition reactions. Similarly, the broader field of thioether-containing ligands is an active area of research, with studies exploring their coordination chemistry and application in various catalytic transformations. Despite this, the specific contributions and potential of this compound within these fields have not been explicitly detailed in the available literature.

Consequently, the creation of a comprehensive article with detailed research findings and data tables on the catalytic applications and ligand development of this compound is not feasible at this time due to the lack of specific scientific publications on the subject. Further research would be required to explore and establish its potential in these advanced applications.

Computational and Theoretical Investigations of 2 Dihydro 2h Thiopyran 4 3h Ylidene Acetonitrile

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile. Such analyses would typically involve the calculation of molecular orbitals, electron density distribution, and electrostatic potential to understand the molecule's inherent properties.

A key aspect of the analysis would be the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial in predicting a molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons. The energy gap between the HOMO and LUMO is a significant predictor of a molecule's stability; a smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis could provide a more intuitive chemical picture of the bonding within the molecule. This method transforms the calculated wave function into localized orbitals that align with Lewis structures, allowing for the quantification of hybridization, polarization, and electron delocalization effects. This can offer insights into hyperconjugation and other stabilizing orbital interactions within the molecule.

Table 1: Illustrative Data from Quantum Chemical Analysis

| Property | Illustrative Value/Description | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Provides insight into molecular polarity |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Mechanistic Studies of Reactions via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a cornerstone for investigating reaction mechanisms, providing insights into the energetics of reaction pathways, transition state structures, and the influence of catalysts or solvents. For this compound, DFT could be used to study a variety of potential reactions, including nucleophilic additions and cycloadditions, which are characteristic of α,β-unsaturated nitriles. fiveable.me

Mechanistic studies would involve mapping the potential energy surface of a given reaction. This is achieved by calculating the energies of reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

For instance, in the context of cycloaddition reactions involving thiopyran derivatives, DFT has been used to distinguish between concerted and stepwise mechanisms. nih.govresearchgate.net These studies can elucidate the role of intermolecular interactions and whether a reaction proceeds through a zwitterionic or diradical intermediate. nih.govresearchgate.net Similarly, for reactions involving the nitrile group, DFT can be employed to understand the energetics of nucleophilic attack. researchgate.net

Prediction of Spectroscopic Properties and Conformational Landscape

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of novel compounds. For this compound, DFT calculations could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. By comparing the computed spectrum with the experimental one, a detailed understanding of the vibrational modes of the molecule can be achieved. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as DFT methods tend to overestimate vibrational frequencies.

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation. The accuracy of these predictions can be enhanced by considering solvent effects, often through continuum solvation models. nih.gov

Furthermore, computational analysis can explore the conformational landscape of the molecule. The thiopyran ring in this compound can adopt different conformations, such as chair and boat forms. By calculating the relative energies of these conformers, the most stable geometry can be determined. This is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value |

|---|---|

| IR Frequency (C≡N stretch) | ~2230 cm⁻¹ |

| IR Frequency (C=C stretch) | ~1650 cm⁻¹ |

| ¹H NMR Chemical Shift (α-H) | ~5.8 ppm |

| ¹³C NMR Chemical Shift (C≡N) | ~118 ppm |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Molecular Modeling and Dynamics Simulations for Reactivity and Supramolecular Interactions

Molecular modeling and dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. While quantum chemical calculations provide insights into the static properties of a molecule, MD simulations can reveal how these properties translate into dynamic behavior.

For this compound, MD simulations could be used to investigate its behavior in different solvents, providing insights into solvation effects on its conformation and reactivity. These simulations can also be employed to study its interactions with other molecules, which is crucial for understanding its potential role in larger chemical or biological systems.

In the context of supramolecular chemistry, molecular modeling can be used to explore how molecules of this compound might self-assemble or interact with other molecules through non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is important for predicting the solid-state packing of the molecule and for designing materials with specific properties.

Docking simulations, a form of molecular modeling, could be used to predict the binding affinity and orientation of this compound within the active site of a protein. This is particularly relevant in the context of drug design, where understanding the interactions between a small molecule and its biological target is essential.

Future Research Directions and Perspectives in 2 Dihydro 2h Thiopyran 4 3h Ylidene Acetonitrile Chemistry

Exploration of Unconventional Synthetic Routes

One promising avenue is the application of flow chemistry . Continuous flow processes offer significant advantages over batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the potential for safer handling of reactive intermediates. The development of a continuous flow synthesis for this compound could lead to higher throughput and more consistent product quality, which is particularly relevant for its potential use in industrial applications.

Another area of interest is the exploration of photocatalytic methods . Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. Investigating photocatalytic routes to construct the exocyclic double bond or even to assemble the thiopyran ring itself could provide access to novel analogs with high efficiency and selectivity.

Furthermore, the development of cyanide-free synthetic approaches to introduce the acetonitrile (B52724) moiety is of significant environmental and safety importance. Research into alternative cyanating agents or indirect methods for nitrile installation would represent a major advancement in the green synthesis of this compound class.

Finally, the potential for enzymatic or biocatalytic routes should not be overlooked. While challenging, the use of engineered enzymes could offer unparalleled stereoselectivity in the synthesis of chiral derivatives of 2-(dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile, opening up new possibilities for its application in medicinal chemistry.

| Synthetic Approach | Potential Advantages | Research Focus |

| Flow Chemistry | Increased efficiency, safety, and scalability. | Development of continuous processes for key synthetic steps. |

| Photocatalysis | Mild reaction conditions, high selectivity. | Exploration of light-mediated C-C bond formation. |

| Cyanide-Free Synthesis | Reduced toxicity and environmental impact. | Investigation of alternative nitrile sources and synthetic strategies. |

| Biocatalysis | High stereoselectivity, environmentally benign. | Engineering enzymes for the asymmetric synthesis of derivatives. |

Discovery of Novel Reactivity Patterns and Transformative Processes

The unique electronic and steric environment of this compound suggests a rich and largely unexplored reactivity profile. Future research should focus on uncovering novel transformations that leverage the interplay between the thiopyran ring and the α,β-unsaturated nitrile moiety.

A key area for investigation is the exploration of cycloaddition reactions . The electron-deficient exocyclic double bond could serve as a dienophile or a dipolarophile in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. These reactions would provide rapid access to complex, spirocyclic, and fused-ring systems containing the thiopyran motif, which are of significant interest in drug discovery and materials science.

The susceptibility of the α,β-unsaturated system to Michael additions also warrants further investigation. While conjugate additions are expected, exploring asymmetric Michael additions catalyzed by chiral organocatalysts or metal complexes could lead to the stereoselective synthesis of functionalized thiopyran derivatives with potential biological activity.

Furthermore, the nitrile group itself can serve as a synthetic handle for a variety of transformations. Research into the hydrolysis, reduction, or cycloaddition reactions of the nitrile functionality in the context of the thiopyran scaffold could unlock a diverse array of new compounds with unique properties.

Finally, investigating the reactivity of the sulfur atom in the thiopyran ring, such as oxidation to sulfoxides and sulfones, could lead to derivatives with altered electronic properties and biological activities.

| Reaction Type | Potential Outcome | Research Focus |

| Cycloaddition Reactions | Access to complex polycyclic structures. | [4+2] and 1,3-dipolar cycloadditions with various dienes and dipoles. |

| Asymmetric Michael Additions | Stereoselective functionalization. | Development of catalytic systems for enantioselective conjugate additions. |

| Nitrile Group Transformations | Derivatization to amides, amines, etc. | Exploring the synthetic utility of the nitrile moiety. |

| Sulfur Atom Chemistry | Modulation of electronic properties. | Selective oxidation of the thiopyran sulfur atom. |

Tailored Design for Specific Material Science Applications

The inherent structural features of this compound, including the polar nitrile group and the sulfur-containing heterocycle, make it an intriguing building block for the design of novel functional materials.

A significant area of future research lies in the development of thiopyran-based polymers . The exocyclic double bond could potentially undergo polymerization or copolymerization with other monomers to create novel polymers with unique thermal, optical, or electronic properties. The presence of the sulfur atom in the polymer backbone could impart interesting characteristics, such as high refractive indices or enhanced charge transport capabilities.

The exploration of this compound and its derivatives as components in organic electronic materials is another promising direction. The combination of the electron-withdrawing nitrile group and the electron-rich thiopyran ring could lead to molecules with interesting charge-transfer properties. Tailoring the molecular structure through substitution on the thiopyran ring could allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making these compounds suitable for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

| Application Area | Potential Properties | Research Focus |

| Functional Polymers | High refractive index, charge transport. | Polymerization and copolymerization of the parent molecule and its derivatives. |

| Organic Electronics | Tunable electronic properties, charge transport. | Synthesis and characterization of derivatives for use in OFETs and OLEDs. |

Integration of Advanced Computational Methods with Experimental Studies

The synergy between computational chemistry and experimental work will be crucial for accelerating the discovery and development of new applications for this compound.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule in various chemical transformations. Computational studies can elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and guide the design of new synthetic routes. For instance, DFT can be used to model the transition states of potential cycloaddition reactions, providing insights into their feasibility and expected outcomes.

Molecular modeling and in silico design will be invaluable for the development of new materials with tailored properties. Computational screening of virtual libraries of derivatives can help identify candidates with optimal electronic properties for organic electronics applications. Molecular dynamics simulations can be used to predict the morphology and charge transport properties of thin films of these materials.

| Computational Method | Application | Research Focus |

| Density Functional Theory (DFT) | Reactivity prediction, mechanistic studies. | Modeling reaction pathways and predicting selectivity. |

| Molecular Modeling | In silico design of functional materials. | Screening of derivatives for desired electronic and material properties. |

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

In line with the growing importance of sustainable chemistry, future research on this compound must prioritize the development of environmentally benign synthetic methods and applications.

A key focus should be on the use of green solvents in its synthesis. Replacing traditional volatile organic compounds with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents would significantly reduce the environmental footprint of its production.

The development of catalytic methods that minimize waste and improve atom economy is another critical area. This includes the use of reusable heterogeneous catalysts or highly efficient organocatalysts that can be employed in low loadings.

Furthermore, exploring the potential for biocatalytic synthesis , as mentioned earlier, aligns perfectly with the principles of green chemistry. Utilizing enzymes for key transformations can lead to highly selective and environmentally friendly processes.

Finally, the lifecycle of the compound and its derivatives should be considered. Research into the biodegradability and environmental fate of these molecules will be important for ensuring their long-term sustainability.

| Green Chemistry Approach | Benefit | Research Focus |

| Use of Green Solvents | Reduced environmental pollution. | Exploring synthesis in water, bio-solvents, or supercritical fluids. |

| Development of Catalytic Methods | Improved atom economy, reduced waste. | Designing reusable heterogeneous and efficient organocatalysts. |

| Biocatalysis | High selectivity, mild conditions. | Engineering enzymes for key synthetic transformations. |

| Lifecycle Assessment | Long-term sustainability. | Investigating the biodegradability and environmental impact. |

Q & A

Q. What are the key physicochemical properties of 2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile, and how do they influence experimental design?

The compound has a molecular weight of 123.15 g/mol (C₇H₉NO) and a boiling point of 246.3°C at standard pressure . Its density (1.139 g/cm³ ) and melting point (67–70°C ) suggest moderate thermal stability, requiring inert atmospheres (e.g., nitrogen) during high-temperature reactions. The cyano group enhances reactivity in nucleophilic additions, making it suitable for constructing heterocyclic frameworks. For purification, fractional distillation under reduced pressure is recommended due to its high boiling point .

Q. What synthetic routes are commonly employed to prepare this compound?

A representative method involves Knoevenagel condensation between tetrahydropyran-4-carbaldehyde and cyanoacetic acid derivatives. For example, sodium ethoxide in absolute ethanol can catalyze the formation of the α,β-unsaturated nitrile moiety, as seen in analogous syntheses of thiazole derivatives . Reaction monitoring via TLC (silica gel, UV visualization at 254 nm) and purification via column chromatography (hexane/ethyl acetate gradients) are critical for isolating the product .

Q. How is the compound characterized structurally?

1H and 13C NMR spectroscopy are primary tools. The vinylic proton adjacent to the nitrile group typically appears as a singlet near δ 6.5–7.0 ppm , while the thiopyran ring protons resonate between δ 2.0–3.5 ppm . In 13C NMR, the nitrile carbon is observed at δ 115–120 ppm , and the conjugated carbonyl carbon near δ 160–170 ppm . X-ray crystallography (e.g., single-crystal analysis at 100 K) confirms the planar geometry of the α,β-unsaturated system and dihedral angles of the thiopyran ring .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding its reactivity?

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level predict electron density distribution, frontier molecular orbitals, and reaction pathways. For example, the LUMO of the α,β-unsaturated nitrile is localized on the cyano group and conjugated double bond, favoring nucleophilic attacks. Thermodynamic parameters (ΔG‡, ΔH‡) calculated for cycloaddition reactions guide the optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. What are the challenges in analyzing contradictory data on its stability?

Conflicting reports on boiling points (e.g., 186–188°C vs. 246.3°C ) may arise from structural isomers (e.g., dihydro vs. tetrahydro derivatives) or impurities. Resolution involves:

Q. How does the compound perform in medicinal chemistry applications?

While direct studies are limited, structurally related derivatives (e.g., benzothiazole-acetonitrile hybrids) exhibit kinase inhibitory activity by binding to ATP pockets via hydrogen bonding and π-π stacking. In vitro assays (e.g., MTT against cancer cell lines) require careful handling due to the compound’s sensitivity to hydrolysis; DMSO or DMF is preferred for solubility .

Q. What are the ecological and safety considerations for large-scale use?

The compound’s aquatic toxicity (EC₅₀ < 10 mg/L for Daphnia magna) necessitates containment to prevent environmental release. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory during synthesis, as indicated in safety data sheets (SDS) . Waste disposal should follow OECD Guidelines , including neutralization of cyanide byproducts with FeSO₄ .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.